Metronidazole benzoate Metronidazole benzoate Metronidazole benzoate is a benzoate ester resulting from the formal condensation of benzoic acid with the hydroxy group of metronidazole. It has a role as an antibacterial drug, an antimicrobial agent, an antiparasitic agent, an antitrichomonal drug and a prodrug. It is functionally related to a metronidazole and a benzoic acid.
Metronidazole Benzoate is the benzoate ester of metronidazole, a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.
See also: Metronidazole (has active moiety).
Brand Name: Vulcanchem
CAS No.: 13182-89-3
VCID: VC20820046
InChI: InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
SMILES: CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol

Metronidazole benzoate

CAS No.: 13182-89-3

Cat. No.: VC20820046

Molecular Formula: C13H13N3O4

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Metronidazole benzoate - 13182-89-3

Specification

CAS No. 13182-89-3
Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
IUPAC Name 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
Standard InChI InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
Standard InChI Key CUUCCLJJOWSASK-UHFFFAOYSA-N
SMILES CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Canonical SMILES CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

Metronidazole benzoate (C₁₃H₁₃N₃O₄) has a molecular weight of 275.2605 and appears as a crystalline, white or slightly yellowish powder . Its physical and chemical properties significantly differ from the parent compound in several important aspects, particularly solubility characteristics and taste profile.

Solubility and Physical Characteristics

Although metronidazole benzoate exhibits poor water solubility (approximately 0.1 mg/ml at 25°C), it can dissolve in organic solvents such as dichloromethane and acetone, and is slightly soluble in alcohol . The compound has a pKa of 3.27 and a melting point of 100°C . These solubility characteristics influence its formulation approaches and pharmaceutical applications.

Table 1: Comparative Physical-Chemical Properties of Metronidazole Benzoate and Metronidazole

PropertyMetronidazole BenzoateMetronidazole (Free Base)
Chemical FormulaC₁₃H₁₃N₃O₄Not specified in sources
Molecular Weight275.2605Not specified in sources
AppearanceCrystalline, white or slightly yellowish powderNot specified in sources
Water Solubility (25°C)Approximately 0.1 mg/ml10 mg/ml
TasteTastelessBitter
pKa3.27Not specified in sources
Melting Point100°CNot specified in sources
HPLC Mobile Phase Requirement40% acetonitrileApproximately 10% acetonitrile

Pharmaceutical Applications

Metronidazole benzoate features in various pharmaceutical formulations, with particular utility in specific therapeutic areas.

Periodontal Applications

Recent research has explored the use of metronidazole benzoate in periodontal treatments. Studies have evaluated the efficacy of semisolid systems (gels) and films containing combinations of metronidazole and metronidazole benzoate after scaling and root-planing for periodontitis . These delivery systems allow direct application to the periodontal pocket, providing localized antimicrobial action against anaerobic bacteria commonly associated with periodontal disease.

Analytical Applications

Beyond therapeutic uses, metronidazole benzoate has been utilized in analytical chemistry. Researchers have synthesized liquid electrodes of polymers imprinted with metronidazole benzoate based on precipitation polymerization mechanisms for analytical applications . These molecularly imprinted polymers show potential for selective detection and quantification of metronidazole benzoate in various matrices.

Stability Studies

The stability of metronidazole benzoate in pharmaceutical formulations has been extensively investigated, providing valuable information for formulation development and shelf-life determination.

Stability in Suspension Formulations

Stability studies of metronidazole benzoate suspensions in various vehicles have demonstrated promising results. Research indicates that suspensions (16.0 mg/ml) of metronidazole benzoate in commercially available vehicles, including Ora-Plus and a mixture of Ora-Plus and Ora-Sweet, remained stable for at least 90 days at room temperature .

Further stability investigations in SyrSpend SF suspension system have provided detailed kinetic parameters for degradation under different storage conditions, as presented in Table 2 .

Table 2: Stability Parameters for Metronidazole Benzoate in SyrSpend SF Suspension System

Storage ConditionFirst-Order Rate Constant (day⁻¹)Time to Reach 90%-110% Concentration (days)Shelf-Life (months)
Refrigeration (2°C-8°C)0.0000671623.9
Ambient (25°C/60% RH)0.0001036612.2
Accelerated (40°C/75% RH)0.000261675.6
Accelerated (55°C)0.00126371.2

These stability data indicate that metronidazole benzoate suspensions in SyrSpend SF maintained concentrations within 90-110% of initial values for extended periods, with temperature-dependent degradation rates following first-order kinetics . The estimated shelf-life varied significantly with storage temperature, ranging from approximately 24 months under refrigeration to about 1 month under accelerated conditions at 55°C.

Formulation Factors Affecting Stability

The stability of metronidazole benzoate formulations appears to be influenced by several factors, including the vehicle composition, storage temperature, and pH. For instance, metronidazole benzoate suspensions in SyrSpend SF maintained an average pH of 4.46 ± 0.05 throughout the testing period, suggesting pH stability of the formulation . This pH stability likely contributes to the chemical stability of the active ingredient in the suspension.

Analytical Methods

Several analytical methods have been developed for the detection, identification, and quantification of metronidazole benzoate in various matrices.

HPLC Methods

A stability-indicating High-Performance Liquid Chromatography (HPLC) assay method has been developed to quantify metronidazole benzoate in suspensions . This method requires a mobile phase containing 40% acetonitrile, compared to approximately 10% for the free base metronidazole, reflecting the more lipophilic nature of the benzoate ester .

HPLC methods have been successfully employed in stability studies of metronidazole benzoate formulations, enabling accurate quantification of the active ingredient and detection of potential degradation products over time . These methods have demonstrated suitable sensitivity, specificity, and reliability for pharmaceutical analysis of metronidazole benzoate.

Electrochemical Methods

Research has explored the development of liquid electrodes based on molecularly imprinted polymers (MIPs) for the selective determination of metronidazole benzoate . These electrodes were synthesized using metronidazole benzoate as a template, with monomers including 2-Acrylamido-2-methyl-1-propane Sulphonic acid (AMPS) and 1-Vinylimidazole (VIZ), and cross-linkers such as Pentaerythritoltriacrylate (PETRA) and Divinylbenzene (DVB) .

The developed electrodes demonstrated favorable analytical performance characteristics, including slopes ranging from 52.23 to 58.94 mV/decade, detection limits between 1.2 × 10⁻⁶ and 2.0 × 10⁻⁵ M, and a response time of 60 seconds . These electrodes maintained stable responses over a wide pH range (1.5 to 12) and exhibited good selectivity, making them promising tools for pharmaceutical analysis of metronidazole benzoate.

Clinical Efficacy

The clinical efficacy of metronidazole benzoate has been evaluated in various therapeutic contexts, with particular emphasis on periodontal applications.

Efficacy in Periodontal Treatment

A clinical study evaluated the efficacy of semisolid systems (gels) and films containing a combination of metronidazole and metronidazole benzoate after scaling and root-planing for periodontitis . The study involved 45 patients with stage I or II periodontitis, divided into three treatment groups: scaling and root-planing (SRP) alone (control), SRP plus film with metronidazole, and SRP plus gel with metronidazole .

The results indicated that both the film and gel formulations improved periodontal health compared to SRP alone, as evidenced by reductions in probing depth (PD) and bleeding on probing (BP) . Notably, the gel formulation demonstrated the lowest clinical attachment level (CAL) values, suggesting superior efficacy in promoting periodontal attachment . These findings support the potential of metronidazole benzoate-containing formulations as adjuncts to mechanical periodontal therapy.

Pharmacokinetic Considerations

Formulation Development

Metronidazole benzoate has been incorporated into various pharmaceutical dosage forms, with formulation approaches tailored to specific therapeutic applications.

Oral Suspension Formulations

A typical formulation for metronidazole benzoate oral suspension (80 mg/mL) involves careful preparation to ensure uniform dispersion of the active ingredient. The preparation method includes weighing out the metronidazole benzoate, placing it in a mortar, triturating until finely powdered, levigating the powder with glycerin to form a smooth paste, adding the remaining glycerin and flavoring agent, transferring the mixture to a calibrated bottle, rinsing the mortar with simple syrup, bringing the final volume to the desired level, and vigorously shaking until the powder is evenly suspended .

These suspensions are typically packaged in tight, light-resistant containers and stored at controlled room temperature . Labeling instructions often include recommendations to keep the product refrigerated, protect from light, shake well before use, and discard after a specified time period .

Periodontal Delivery Systems

Research has explored the development of specialized delivery systems for periodontal applications, including semisolid systems (gels) and films containing metronidazole benzoate . These formulations aim to provide sustained release of the active ingredient within the periodontal pocket, maximizing local antimicrobial effects while minimizing systemic exposure.

Semi-solid gel delivery systems offer advantages for periodontal treatment, including ease of administration and effective spreading throughout the periodontal pocket . To prevent rapid clearance by crevicular fluid, these formulations must exhibit strong adhesiveness and/or undergo a phase change within the pocket, transitioning to a more rigid or solid state .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator